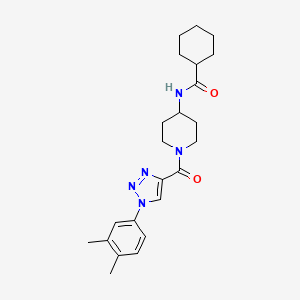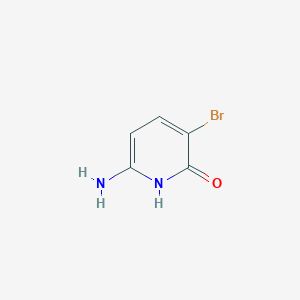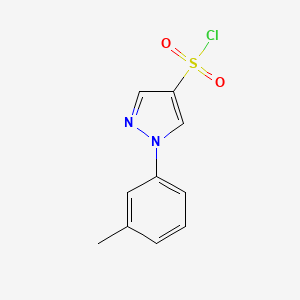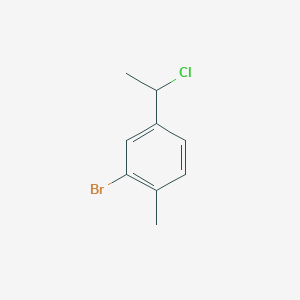
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol, also known as DMOP, is a chiral alcohol that has been extensively studied for its potential applications in various fields of science. It is synthesized through a multi-step process that involves the use of different reagents and catalysts. DMOP has been found to have unique biochemical and physiological properties that make it a promising candidate for use in scientific research.
Mechanism of Action
The mechanism of action of (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol is not fully understood. However, it has been suggested that (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol may act as a chiral template or a chiral inducer in asymmetric synthesis. (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been found to be an effective chiral auxiliary in various reactions, including aldol reactions, Mannich reactions, and Michael additions.
Biochemical and Physiological Effects:
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been found to have unique biochemical and physiological properties that make it a promising candidate for use in scientific research. It has been found to have low toxicity and is relatively stable under normal laboratory conditions. (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been shown to have antioxidant properties and has been found to be effective in scavenging free radicals. It has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol is its unique chiral properties. It has been found to be an effective chiral auxiliary in various reactions, which makes it a valuable tool in asymmetric synthesis. (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol is also relatively stable under normal laboratory conditions and has low toxicity, which makes it a safe and reliable reagent to work with. However, one of the limitations of (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol. One area of research is the development of new synthetic methods for (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol and its derivatives. Another area of research is the application of (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol in the synthesis of new chiral compounds with potential applications in various fields of science. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol and its potential applications in drug discovery and development.
Synthesis Methods
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol is synthesized through a multi-step process that involves the use of different reagents and catalysts. The first step involves the reaction of 2,2-dimethyloxirane with sodium hydride in the presence of tetrahydrofuran (THF) to form 2,2-dimethyloxan-4-ol. The second step involves the reaction of 2,2-dimethyloxan-4-ol with (R)-1-chloro-2-propanol in the presence of potassium carbonate to form (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol.
Scientific Research Applications
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been extensively studied for its potential applications in various fields of science. It has been found to have unique properties that make it a promising candidate for use in scientific research. (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been used in the synthesis of various chiral compounds, including chiral phosphorus compounds, chiral amines, and chiral alcohols. It has also been used as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
(2R)-2-(2,2-dimethyloxan-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(7-11)9-4-5-12-10(2,3)6-9/h8-9,11H,4-7H2,1-3H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYSAWVISQXUCI-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2621749.png)

![Methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B2621751.png)


![2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B2621755.png)
![N-Ethyl-N-[2-[5-(methanesulfonamido)-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2621757.png)
![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2621759.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2621764.png)


